methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate is a complex heterocyclic compound characterized by:
- A hexahydroquinoline core with a 5-oxo group and partial saturation (1,4,5,6,7,8-hexahydro structure).
- A 3-cyano substituent on the quinoline ring, enhancing electron-withdrawing properties.
- A sulfanyl acetamido linker bridging the quinoline system to a methyl benzoate ester, which may influence solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-24(30)14-6-2-3-7-16(14)26-20(29)13-33-23-15(12-25)21(19-10-5-11-32-19)22-17(27-23)8-4-9-18(22)28/h2-3,5-7,10-11,21,27H,4,8-9,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIOOSKALOWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method involves the cyclocondensation of 2-cyanoacetamido benzoate with a suitable aldehyde or ketone in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes . The furan ring and hexahydroquinoline moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues in Agrochemical Sulfonylurea Derivatives ()
The pesticide chemicals glossary (2001) lists methyl benzoate derivatives with sulfonylurea and triazine moieties, such as:
- Triflusulfuron methyl ester : Contains a trifluoroethoxy-substituted triazine core.
- Ethametsulfuron methyl ester: Features an ethoxy and methylamino-substituted triazine.
- Metsulfuron methyl ester : Includes a methoxy and methyl-substituted triazine.
Key Comparisons :
Analysis :
- The target compound’s hexahydroquinoline core contrasts with the triazine-based sulfonylureas, which are optimized for herbicidal activity. The triazine ring in pesticides enables strong binding to plant enzymes, whereas the quinoline system may target mammalian or microbial proteins.
Dihydroquinoline-Based Analogues ()
A 2023 synthesis study produced methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]-4-methylsulfanyl butanoate (Compound 7f) . Key properties include:
- Melting point : 156–157°C.
- 1H NMR : Distinct aromatic protons (δ 7.32–7.83 ppm), methylsulfanyl group (δ 1.97 ppm), and ester methoxy (δ 3.66 ppm).
- Elemental Analysis : C 59.22%, H 5.78%, N 6.85%.
Comparison with Target Compound :
Analysis :
- The cyano group in the target compound could increase electrophilicity, whereas the acetyl group in 7f may participate in hydrogen bonding.
- Both compounds employ ester linkages, but the benzoate vs. butanoate esters may affect metabolic stability.
Research Implications and Gaps
- Structural Activity Relationships (SAR): The furan and cyano groups in the target compound warrant exploration for antimicrobial or anticancer activity, given precedents in quinoline-based drugs.
- Synthetic Challenges: The hexahydroquinoline core may require advanced cyclization techniques, contrasting with the simpler dihydroquinoline synthesis in .
- Data Limitations: No direct pharmacological or agrochemical data exist for the target compound; further studies on its bioactivity and stability are critical.
Biological Activity
Methyl 2-(2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of several functional groups that may contribute to its biological activity. The furan ring and the hexahydroquinoline moiety are particularly noteworthy for their roles in various biological processes.
Pharmacological Activities
Research findings indicate that this compound exhibits multiple pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has shown weak antimicrobial effects against certain pathogens. Its structure may influence its interaction with microbial membranes or metabolic pathways .
- Analgesic Properties : The compound has been evaluated for analgesic activity. In various assays, it demonstrated significant pain-relieving effects comparable to established analgesics .
- Potential Anticancer Activity : Some studies have indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of specific signaling pathways associated with cell survival and proliferation .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Furan Ring | Enhances potency in antimicrobial assays |
| Hexahydroquinoline Moiety | Critical for analgesic effects |
| Cyano Group | May contribute to cytotoxicity in cancer cells |
Research indicates that modifications to these structural components can lead to increased efficacy and reduced toxicity.
Case Study 1: Analgesic Efficacy
A study conducted by evaluated the analgesic properties of a series of compounds related to methyl 2-(2-{[3-cyano-4-(furan-2-y)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-y]sulfanyl}acetamido)benzoate. The results demonstrated a dose-dependent reduction in pain response in animal models.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated moderate effectiveness against certain strains but highlighted the need for further optimization to enhance antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
